YC-1

Descripción general

Descripción

Molecular Structure Analysis

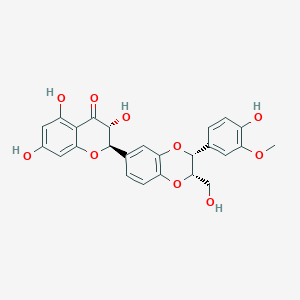

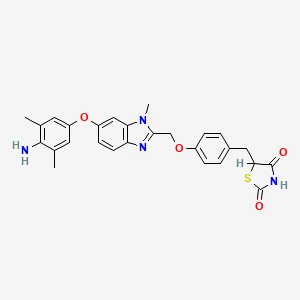

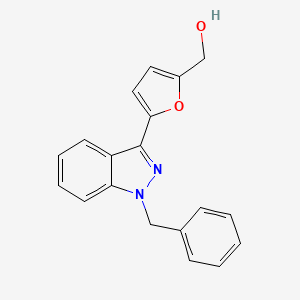

The molecular formula of Lificiguat is C19H16N2O2 . It is an indazole derivative whose structure contains furyl and benzyl substituents at positions 1 and 3, respectively .Chemical Reactions Analysis

While specific chemical reactions involving Lificiguat are not detailed in the search results, it is known that Lificiguat plays a role in the stimulation of the activity of soluble guanylate cyclase .Physical and Chemical Properties Analysis

Lificiguat has a molecular weight of 304.3 g/mol . It is a member of indazoles, a member of furans, and an aromatic primary alcohol .Aplicaciones Científicas De Investigación

Estimulación de la guanilato ciclasa soluble de plaquetas

Se ha encontrado que YC-1 estimula la guanilato ciclasa soluble de plaquetas . Esta enzima juega un papel crucial en la regulación de la función plaquetaria, y su estimulación puede conducir a la prevención de la agregación plaquetaria .

Elevación de los niveles de cGMP en las plaquetas

Además de estimular la guanilato ciclasa soluble, this compound eleva indirectamente los niveles de cGMP en las plaquetas . El cGMP es un mediador crítico de la relajación vascular, y su elevación puede tener efectos significativos en la homeostasis vascular .

Inhibición del factor 1 inducible por hipoxia (HIF-1)

Se ha demostrado que this compound inhibe el factor 1 inducible por hipoxia (HIF-1) . El HIF-1 es un factor de transcripción que responde a los cambios en el oxígeno disponible en el entorno celular, particularmente a las disminuciones de oxígeno, o hipoxia .

Inhibición de NF-κB

Otra aplicación significativa de this compound es la inhibición de NF-κB . NF-κB es un complejo proteico que controla la transcripción del ADN y juega un papel clave en la regulación de la respuesta inmune a la infección .

Actividades anticancerígenas

This compound exhibe actividades anticancerígenas . Se ha encontrado que induce la apoptosis e inhibe el crecimiento tumoral en varios tipos de células cancerosas .

Inhibición del factor de crecimiento endotelial vascular (VEGF)

This compound muestra actividad inhibitoria contra el factor de crecimiento endotelial vascular (VEGF) . El VEGF es una proteína de señalización producida por las células que estimula la formación de vasos sanguíneos, y su inhibición puede ser beneficiosa en el tratamiento de afecciones como la inflamación .

Protección neuronal

Se ha encontrado que this compound ofrece protección neuronal . Esto lo convierte en un posible agente terapéutico para enfermedades neurodegenerativas .

Disminución de la expresión génica inflamatoria alérgica

Por último, se ha encontrado que this compound disminuye la expresión génica inflamatoria alérgica . Esto sugiere posibles aplicaciones en el tratamiento de afecciones inflamatorias alérgicas .

Estas son solo algunas de las muchas aplicaciones de investigación científica de this compound. Es un compuesto con un amplio espectro de usos potenciales, desde enfermedades cardiovasculares hasta cánceres .

Mecanismo De Acción

Target of Action

YC-1, also known as Lificiguat, primarily targets the soluble guanylate cyclase (sGC) . This enzyme plays a crucial role in the cyclic guanosine monophosphate (cGMP) pathway , which is involved in various physiological processes such as vasodilation and inhibition of platelet aggregation . In addition to sGC, this compound has been found to inhibit hypoxia-inducible factor-1 (HIF-1) and nuclear factor kappa light chain enhancer of activated B cells (NF-κB) .

Mode of Action

This compound acts as a stimulator of sGC , leading to an increase in cGMP levels . This stimulation can occur independently of nitric oxide (NO), but the presence of NO or carbon monoxide (CO) can enhance the activation . Furthermore, this compound inhibits HIF-1 and NF-κB, thereby affecting various cellular processes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sGC/cGMP pathway . By stimulating sGC, this compound elevates the levels of cGMP, which is a critical mediator of vascular relaxation . Additionally, this compound’s inhibition of HIF-1 and NF-κB impacts several other pathways, including those involved in inflammation, cancer progression, and neural protection .

Result of Action

This compound exhibits a range of molecular and cellular effects due to its action on sGC and other targets. It has been shown to inhibit platelet aggregation, exhibit anticancer activities, reverse chemoresistance, inhibit retinal neovascularization, provide neural protection, and decrease allergic inflammatory gene expression . Additionally, this compound has been found to induce apoptosis and inhibit tumor growth of breast cancer cells via down-regulation of EZH2 by activating c-Cbl and ERK .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of gaseous activators like NO or CO can enhance the activation of sGC by this compound Additionally, the cellular environment, including the presence of other signaling molecules and the state of the targeted pathways, can impact the compound’s action

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Lificiguat binds to the β subunit of soluble guanylyl cyclase (sGC) with a Kd of 0.6-1.1 μM in the presence of CO . In the absence of CO, Lificiguat binds with a Kd of 9-21 μM . Lificiguat greatly enhances CO binding to heterodimeric sGC .

Cellular Effects

Lificiguat has been found to inhibit the activity of the nuclear factor kappa light chain enhancer of activated B cells (NF-κB), which is a critical signaling pathway for learning and memory . It also exhibits anticancer activities .

Molecular Mechanism

Lificiguat exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It stimulates sGC two- to four-fold in the absence of NO but acts synergistically with CO or NO to achieve several hundred fold activation .

Dosage Effects in Animal Models

The effects of Lificiguat vary with different dosages in animal models

Metabolic Pathways

Lificiguat is involved in the NO-independent sGC/cGMP pathway

Propiedades

IUPAC Name |

[5-(1-benzylindazol-3-yl)furan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c22-13-15-10-11-18(23-15)19-16-8-4-5-9-17(16)21(20-19)12-14-6-2-1-3-7-14/h1-11,22H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQVFCKUDYMWGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)C4=CC=C(O4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165635 | |

| Record name | 1-Benzyl-3-(5-hydroxymethylfur-2-yl)indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170632-47-0 | |

| Record name | Lificiguat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170632-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lificiguat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170632470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | yc-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=728165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-3-(5-hydroxymethylfur-2-yl)indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIFICIGUAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/515CC1WPTE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of YC-1?

A1: this compound primarily targets soluble guanylyl cyclase (sGC), a key enzyme involved in the nitric oxide (NO) signaling pathway. [, , , , , ]

Q2: How does this compound interact with sGC?

A2: this compound acts as an allosteric activator of sGC, binding to a site distinct from the catalytic site and increasing the enzyme's sensitivity to NO and carbon monoxide (CO). [, , ]

Q3: Does this compound require NO to activate sGC?

A3: While this compound can directly activate sGC, its effects are significantly potentiated in the presence of NO. [, , ]

Q4: What are the downstream effects of this compound-mediated sGC activation?

A4: this compound-mediated sGC activation leads to increased production of cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in vasodilation, inhibition of platelet aggregation, and modulation of cell growth and proliferation. [, , , ]

Q5: Does this compound exhibit biological activities independent of sGC?

A5: Yes, research suggests that this compound can also exert effects independent of sGC. For example, it has been shown to inhibit the voltage-dependent potassium channels in vascular smooth muscle cells. []

Q6: How does this compound impact hypoxia-inducible factor-1α (HIF-1α)?

A6: this compound has demonstrated the ability to inhibit HIF-1α, a transcription factor crucial in cellular responses to hypoxia, through both protein degradation and functional inactivation. [, , , , ]

Q7: What is the mechanism behind this compound's inhibition of HIF-1α?

A7: this compound promotes the binding of factor-inhibiting HIF (FIH) to HIF-1α, leading to the dissociation of the transcriptional coactivator p300 from HIF-1α, ultimately impairing its transcriptional activity. [] Additionally, this compound can induce HIF-1α degradation. [, , , , ]

Q8: What is the significance of this compound's inhibitory effect on HIF-1α in cancer?

A8: HIF-1α is known to promote tumor growth, angiogenesis (formation of new blood vessels), and metastasis (spread to other tissues) under hypoxic conditions, which are common in the tumor microenvironment. Therefore, this compound's inhibition of HIF-1α holds potential as an anti-cancer strategy. [, , , , ]

Q9: How does this compound affect matrix metalloproteinases (MMPs)?

A9: Studies show that this compound can inhibit the expression and activity of MMP-2 and MMP-9, enzymes involved in the breakdown of the extracellular matrix, which is important for processes like wound healing and tumor invasion. [, ]

Q10: What is the significance of this compound's inhibitory effect on MMPs?

A10: Inhibiting MMPs, particularly MMP-2 and MMP-9, could be beneficial in managing conditions involving excessive or undesired extracellular matrix degradation, such as cancer invasion and metastasis, as well as restenosis (re-narrowing of blood vessels after procedures like angioplasty). [, ]

Q11: Does this compound affect the expression of heat shock protein 70 (Hsp70)?

A11: this compound has been shown to increase Hsp70 expression in vascular smooth muscle cells, likely through the activation of heat shock factor 1 (HSF-1). []

Q12: What is the potential significance of this compound-mediated Hsp70 induction?

A12: Hsp70 is a chaperone protein that protects cells from stress-induced damage. Upregulating Hsp70 with this compound could potentially protect vascular cells from damage caused by oxidative stress or other insults, potentially benefiting cardiovascular health. []

Q13: How does this compound affect inflammatory responses?

A13: this compound has demonstrated anti-inflammatory properties in various models by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-1β, as well as reducing the expression of inflammatory enzymes like iNOS and COX-2. [, , ]

Q14: What are the potential mechanisms underlying the anti-inflammatory effects of this compound?

A14: The anti-inflammatory effects of this compound are thought to be mediated through multiple mechanisms, including the inhibition of NF-κB activation, suppression of STAT3 signaling, and modulation of the HO-1/CO system. [, , , ]

Q15: Does this compound affect platelet function?

A15: Yes, this compound has been shown to inhibit platelet aggregation and adhesion, potentially through its ability to activate sGC and increase cGMP levels in platelets. [, , ]

Q16: Is there any spectroscopic data available for this compound?

A16: While the provided abstracts don't specify spectroscopic data, resonance Raman spectroscopy has been used to study the interaction of this compound with the CO-bound form of sGC, revealing shifts in vibrational frequencies indicative of structural changes upon binding. [, ]

Q17: Has this compound been formulated for specific applications?

A17: Yes, research indicates this compound has been incorporated into a polyethylene glycol (PEG) hydrogel for localized delivery to blood vessels, demonstrating potential for preventing restenosis. []

Q18: Has the pharmacokinetic profile of this compound been investigated?

A18: While specific ADME data is limited in the abstracts, studies using animal models demonstrate that this compound can be administered orally and effectively reach target tissues, suggesting favorable pharmacokinetic properties. [, ]

Q19: What in vitro models have been used to study the effects of this compound?

A19: Various cell-based assays have been employed, including:* Human umbilical vein endothelial cells (HUVECs): To assess this compound's effects on angiogenesis. []* Rat aortic smooth muscle cells (VSMCs): To investigate this compound's influence on vascular smooth muscle cell proliferation and signaling pathways. [, ]* Human monocytic THP-1 cells: To study the effects of this compound on cytokine production and MMP activity. [, ]* Human prostate cancer PC-3 cells: To examine the anti-cancer effects of this compound and its impact on NF-κB signaling. []* Human hepatocellular carcinoma (HCC) cells: To explore the anti-proliferative effects of this compound and its role in cell cycle arrest. [, , ]

Q20: What in vivo models have been used to study this compound's efficacy?

A20: Several animal models have been employed, including:

- Mouse Matrigel plug assay: To assess the anti-angiogenic effects of this compound. []

- Rat balloon injury model: To investigate this compound's ability to prevent neointima formation and restenosis. [, ]

- Mouse models of liver fibrosis: To evaluate this compound's effects on liver damage, inflammation, and angiogenesis. []

- Mouse models of choroidal neovascularization (CNV): To assess this compound's impact on abnormal blood vessel growth in the eye. []

- Mouse models of oxygen-induced retinopathy (OIR): To evaluate the effects of this compound on pathological and physiological retinal neovascularization. []

- Mouse models of endotoxemia: To assess the anti-inflammatory and survival benefits of this compound in sepsis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Azanylpyrimidin-4-Yl)oxyphenyl]-3-[4-[(4-Methylpiperazin-1-Yl)methyl]-3-(Trifluoromethyl)phenyl]urea](/img/structure/B1684544.png)